2-(2,5-Difluorophenoxy)acetohydrazide
Overview
Description
2-(2,5-Difluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8F2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenoxy)acetohydrazide typically involves the reaction of 2,5-difluorophenol with chloroacetic acid to form 2-(2,5-difluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorophenoxyacetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2,5-Difluorophenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)acetohydrazide
- 2-(3,5-Difluorophenoxy)acetohydrazide
- 2-(2,6-Difluorophenoxy)acetohydrazide
Uniqueness
2-(2,5-Difluorophenoxy)acetohydrazide is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
2-(2,5-difluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQYMPFZZCWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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